

Spectroscopic Data for 7-Bromobicyclo[2.2.1]heptane: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromobicyclo[2.2.1]heptane

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This technical guide provides a comprehensive overview of the spectroscopic data for **7-Bromobicyclo[2.2.1]heptane** (CAS No. 13237-88-2). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed characterization of this compound. This document collates available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presents it in a structured format, and outlines the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **7-Bromobicyclo[2.2.1]heptane**. Due to the limited availability of published experimental spectra for this specific compound, representative data may be included to illustrate the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for **7-Bromobicyclo[2.2.1]heptane** is not readily available in public databases, the following tables provide predicted chemical shifts and illustrative data based on the analysis of similar bicyclo[2.2.1]heptane structures.

Table 1: Predicted ^1H NMR Data for **7-Bromobicyclo[2.2.1]heptane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.0	s (broad)	1H	H7 (exo/endo)
~2.5	m	2H	H1, H4
~1.8-2.0	m	4H	H2, H3, H5, H6 (exo)
~1.2-1.4	m	4H	H2, H3, H5, H6 (endo)

Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

Table 2: Predicted ^{13}C NMR Data for **7-Bromobicyclo[2.2.1]heptane**

Chemical Shift (δ) ppm	Assignment
~60-65	C7
~40-45	C1, C4
~30-35	C2, C3, C5, C6

Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The infrared spectrum of **7-Bromobicyclo[2.2.1]heptane** is expected to show characteristic absorption bands for C-H and C-Br bonds.

Table 3: Expected IR Absorption Bands for **7-Bromobicyclo[2.2.1]heptane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2850	Strong	C-H stretch (alkane)
1450-1470	Medium	C-H bend (alkane)
~600-700	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)

The mass spectrum of **7-Bromobicyclo[2.2.1]heptane** is characterized by its molecular ion peak and a distinctive isotopic pattern due to the presence of bromine.

Table 4: Mass Spectrometry Data for **7-Bromobicyclo[2.2.1]heptane**

m/z Ratio	Relative Intensity (%)	Assignment
174/176	~1:1	[M] ⁺ , Molecular ion with ⁷⁹ Br and ⁸¹ Br isotopes
95	100	[C ₇ H ₁₁] ⁺ , Loss of Br radical
67	High	Further fragmentation of [C ₇ H ₁₁] ⁺
Data is consistent with the expected fragmentation pattern for this molecule.		

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **7-Bromobicyclo[2.2.1]heptane** sample
- Deuterated chloroform (CDCl_3)
- 5 mm NMR tubes
- Pipettes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of the **7-Bromobicyclo[2.2.1]heptane** sample in approximately 0.6 mL of CDCl_3 in a clean, dry vial.
- Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
- Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Tuning and Shimming: Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition: Acquire a single-pulse ^1H NMR spectrum. Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. Set the spectral width to cover the expected range of carbon resonances (e.g., 0-220 ppm).
- Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **7-Bromobicyclo[2.2.1]heptane** sample (liquid)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Background Spectrum: Record a background spectrum of the empty, clean ATR crystal to subtract atmospheric and instrumental interferences.
- Sample Application: Place a small drop of the liquid **7-Bromobicyclo[2.2.1]heptane** sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm^{-1} .
- Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **7-Bromobicyclo[2.2.1]heptane** sample
- Mass spectrometer with an Electron Ionization (EI) source
- Volatile solvent (e.g., methanol or dichloromethane)
- Vial and syringe for sample introduction

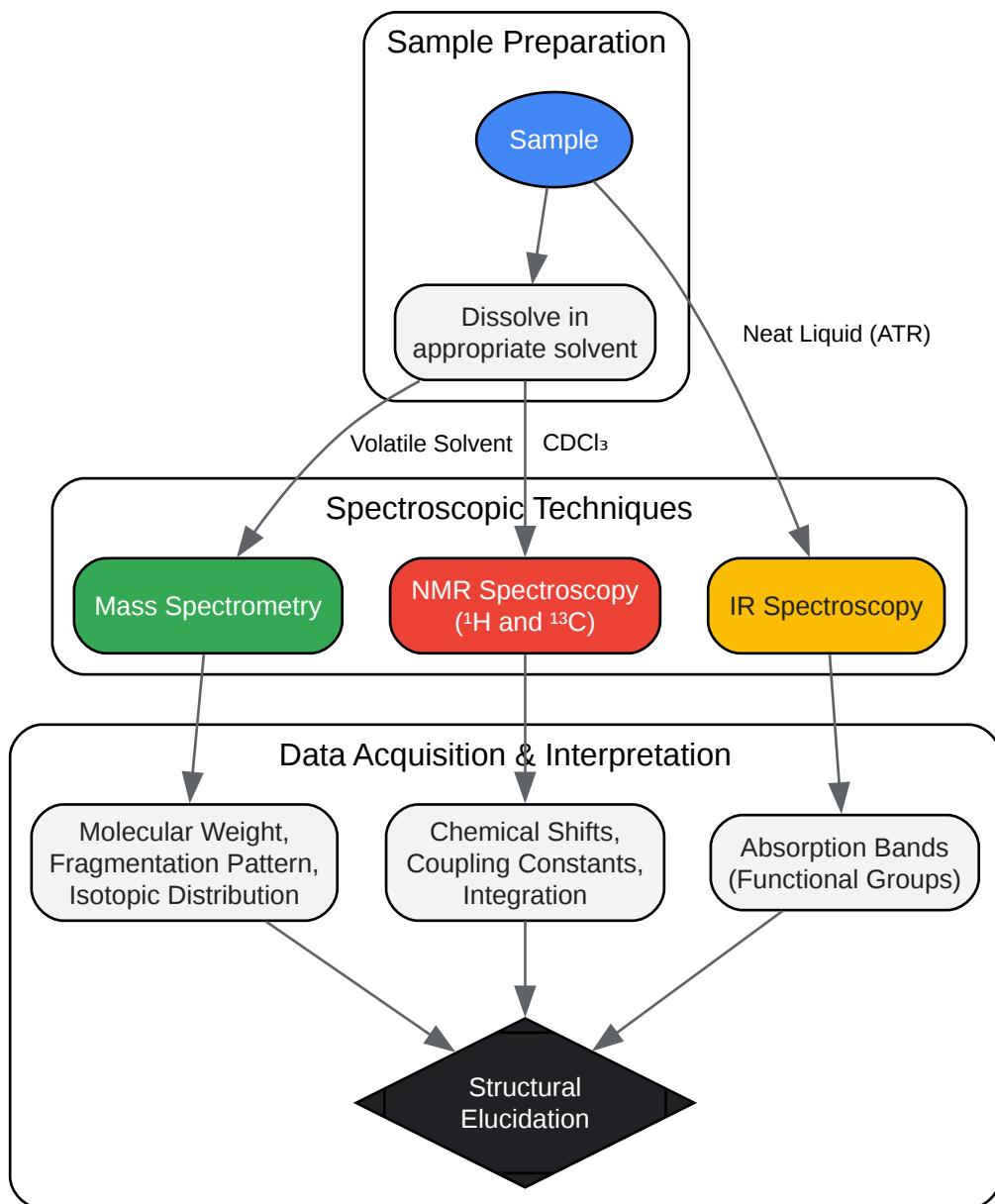
Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.
- Instrument Setup: Tune the mass spectrometer using a standard calibration compound. Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.
- Sample Introduction: Introduce the sample into the ion source. For a liquid sample, this can be done via direct injection or through a gas chromatograph (GC-MS).
- Mass Spectrum Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of bromine should be confirmed by the characteristic M+ and M+2 isotopic peaks with an approximate 1:1 ratio.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **7-Bromobicyclo[2.2.1]heptane**.

Spectroscopic Analysis Workflow for 7-Bromobicyclo[2.2.1]heptane

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Caption: Workflow for the spectroscopic analysis of **7-Bromobicyclo[2.2.1]heptane**.

- To cite this document: BenchChem. [Spectroscopic Data for 7-Bromobicyclo[2.2.1]heptane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083453#spectroscopic-data-for-7-bromobicyclo-2-2-1-heptane-nmr-ir-ms>

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